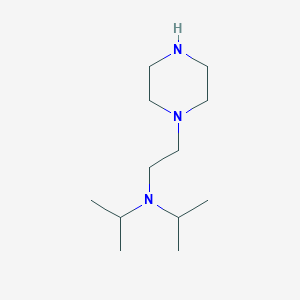

1-(2-Diisopropylaminoethyl)piperazine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N3/c1-11(2)15(12(3)4)10-9-14-7-5-13-6-8-14/h11-13H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWCYRNCJHGJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN1CCNCC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371181 | |

| Record name | N-[2-(Piperazin-1-yl)ethyl]-N-(propan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59955-93-0 | |

| Record name | N-[2-(Piperazin-1-yl)ethyl]-N-(propan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59955-93-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of the Chemical Compound S Significance in Scientific Disciplines

The true significance of 1-(2-diisopropylaminoethyl)piperazine lies in the chemical properties endowed by its core structure, the piperazine (B1678402) ring. Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. nih.govrsc.org This arrangement provides a unique combination of structural rigidity, polarity, and reactive sites, making it a "privileged scaffold" in medicinal chemistry. rsc.orgnih.gov The piperazine nucleus is a component of numerous approved drugs, including antidepressants, antipsychotics, antihistamines, and anticancer agents. rsc.orgnih.gov Its presence in a molecule can enhance water solubility, oral bioavailability, and improve its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govsemanticscholar.org

Compounds like this compound serve as functionalized building blocks. The two nitrogen atoms of the piperazine ring can be substituted to link different molecular fragments or to interact with biological targets. tandfonline.combiointerfaceresearch.com The diisopropylaminoethyl group on one of the nitrogen atoms provides steric bulk and basicity, which can be fine-tuned for specific applications, such as creating ligands for metal complexes used in catalysis or developing novel polymers. acs.orgudayton.edu In medicinal chemistry, such substitutions are crucial for modulating a compound's pharmacokinetic and pharmacodynamic profiles. tandfonline.com Therefore, the scientific significance of this compound is not as a standalone agent but as a versatile precursor for synthesizing novel compounds in materials science and pharmaceutical research. nih.govwisdomlib.org

Below are the key chemical properties of this compound:

Historical Context of Piperazine Derivatives in Research

The history of piperazine (B1678402) in research began in the 19th century, where it was initially investigated for its ability to dissolve uric acid. drugbank.comchemeurope.com However, its major breakthrough into the pharmaceutical world occurred in the early 20th century when it was identified as an effective anthelmintic agent for treating parasitic worm infections. drugbank.comchemeurope.comwikipedia.org This discovery established the piperazine core as a biocompatible and effective pharmacophore.

Throughout the 20th century, researchers began to explore the vast potential of piperazine derivatives. nih.gov Its structural simplicity and the ease with which it could be modified made it an attractive scaffold for developing new drugs. researchgate.net Medicinal chemists found that incorporating the piperazine ring into larger molecules could lead to compounds with a wide range of therapeutic activities. This led to the development of numerous classes of drugs, including some of the first successful antipsychotics and antihistamines. rsc.orgnih.gov The flexibility of the piperazine scaffold allowed for the creation of vast libraries of compounds, which could be screened for various biological activities, solidifying its status as a cornerstone in modern drug discovery. spacefrontiers.org

Current Research Landscape and Future Directions for 1 2 Diisopropylaminoethyl Piperazine Studies

Established Synthetic Pathways to the Core Structure

The synthesis of this compound primarily relies on fundamental reactions that form the piperazine core and introduce the N-substituted side chain. These methods are well-documented in the synthesis of various piperazine derivatives.

Alkylation and Acylation Reactions in Piperazine Synthesis

A primary and straightforward method for the synthesis of this compound is the direct N-alkylation of piperazine. This typically involves the reaction of piperazine with an appropriate alkylating agent, such as 2-chloro-N,N-diisopropylethylamine. To favor mono-alkylation and prevent the formation of di-substituted products, an excess of piperazine is often used. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Alternatively, a two-step acylation-reduction pathway can be employed. This involves the acylation of piperazine with a suitable acyl chloride, such as (diisopropylamino)acetyl chloride, to form an amide intermediate. Subsequent reduction of the amide, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), yields the desired this compound. This method can offer better control over the substitution pattern of the piperazine ring.

| Reaction Type | Reactants | Typical Conditions | Key Considerations |

| Direct Alkylation | Piperazine, 2-chloro-N,N-diisopropylethylamine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF), Heat | Excess piperazine to minimize dialkylation |

| Acylation-Reduction | Piperazine, (Diisopropylamino)acetyl chloride, Reducing agent (e.g., LiAlH₄) | Acylation: Anhydrous conditions, Solvent (e.g., DCM, THF); Reduction: Anhydrous ether or THF | Amide intermediate isolation; careful handling of reducing agents |

Heterocyclic Ring Formation Strategies for Piperazine Derivatives

While direct modification of the piperazine ring is common, the entire this compound molecule can also be constructed through heterocyclic ring formation. One such strategy involves the cyclization of a suitable diamine precursor. For instance, a diamine containing the N,N-diisopropylethyl group could be reacted with a dielectrophile, such as a dihaloethane, to form the piperazine ring. These methods are often employed in the synthesis of more complex or specifically substituted piperazine analogs. nih.gov

Another approach involves the reductive amination of a dicarbonyl compound with a diamine. While less direct for this specific compound, it is a powerful method for generating substituted piperazines. mdpi.com

Specific Reaction Mechanisms Employed for this compound

The direct alkylation of piperazine with 2-chloro-N,N-diisopropylethylamine proceeds through a standard bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine nitrogen of piperazine acts as the nucleophile, attacking the electrophilic carbon atom of the chloroethane (B1197429) moiety. The chloride ion serves as the leaving group. The presence of a base is crucial to deprotonate the resulting piperazinium salt, regenerating the neutral mono-substituted piperazine and preventing the reaction from stalling.

In the acylation-reduction pathway, the initial acylation is a nucleophilic acyl substitution . The piperazine nitrogen attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and a chloride ion. The subsequent reduction of the amide with a hydride reagent like LiAlH₄ involves the nucleophilic addition of a hydride to the amide carbonyl, followed by the elimination of the oxygen atom to form an iminium ion, which is then further reduced to the final amine.

Advanced Synthetic Approaches and Innovations

Beyond the classical methods, modern synthetic chemistry offers more sophisticated approaches to piperazine derivatives, focusing on stereochemical control and environmental sustainability.

Stereoselective Synthesis and Enantiomeric Preparation

While this compound itself is achiral, the principles of stereoselective synthesis become critical when considering its analogs with chiral centers. The development of methods for the enantioselective synthesis of piperazine derivatives is an active area of research. researchgate.netclockss.org This can be achieved by using chiral starting materials, such as chiral amino acids, to construct the piperazine ring, or by employing chiral catalysts or auxiliaries in the synthetic route. nih.govcnr.it For instance, if a substituent on the piperazine ring or the ethyl chain were to introduce a stereocenter, enantiomerically pure products could be obtained through asymmetric synthesis, providing access to specific stereoisomers for biological evaluation.

| Stereoselective Approach | Methodology | Application to Analogs |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials (e.g., amino acids) to build the piperazine core. | Synthesis of analogs with defined stereochemistry at the carbon atoms of the piperazine ring. |

| Asymmetric Catalysis | Employment of chiral catalysts to control the stereochemical outcome of a key reaction step. | Enantioselective alkylation or ring-closing reactions to generate chiral analogs. |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct the stereoselective formation of a new stereocenter. | Diastereoselective synthesis of intermediates that can be converted to enantiopure piperazine analogs. |

Green Chemistry Principles in this compound Synthesis

For instance, catalytic reductive amination could be an alternative to the use of stoichiometric hydride reducing agents. nih.gov Furthermore, the use of heterogeneous catalysts can simplify product purification and allow for catalyst recycling. nih.gov Research into photoredox catalysis also offers greener alternatives for the formation of C-N bonds under mild conditions. mdpi.comresearchgate.net The goal is to develop synthetic pathways that are not only efficient but also minimize waste and environmental impact.

Flow Chemistry and Continuous Processing for Scalable Production

The scalable production of piperazine derivatives, including potentially this compound, is increasingly benefiting from the adoption of flow chemistry and continuous processing technologies. azolifesciences.com These methods offer several advantages over traditional batch synthesis, such as improved safety, better heat and mass transfer, and enhanced product quality and consistency. azolifesciences.comrsc.org

Continuous flow processes enable the large-scale manufacturing of organic compounds, including various piperazine-containing active pharmaceutical ingredients (APIs), with reduced waste and lower developmental costs. azolifesciences.com For instance, a two-step consecutive continuous-flow reduction system has been developed for C-N bond formation in the synthesis of a key intermediate of the antipsychotic drug cariprazine, which features a 1-arylpiperazine structural unit. mdpi.com This process involves a DIBAL-H mediated selective ester reduction followed by reductive amination using catalytic hydrogenation. mdpi.com Another approach has demonstrated a scalable and stereoselective synthesis of highly functionalized piperazines through a [3+3] cycloaddition of azomethine ylides, promoted by visible-light irradiation and aluminum organometallics. nih.gov

Microwave-assisted flow synthesis represents another significant advancement. A flow microwave reactor prototype has been developed for the preparation of monosubstituted piperazines, demonstrating a more effective manufacturing process on a larger scale with potential for commercial production. nih.gov This technique combines the benefits of microwave-assisted synthesis, such as increased reaction rates and reduced side-products, with the scalability of a continuous flow system. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Piperazine Derivatives

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Often challenging due to safety and heat transfer limitations. | More straightforward scale-up by extending operation time or using larger reactors. azolifesciences.com |

| Safety | Higher risk with exothermic reactions and hazardous intermediates. | Improved safety due to small reaction volumes and better control over reaction conditions. nih.gov |

| Heat & Mass Transfer | Can be inefficient, leading to side reactions and impurities. | Excellent heat and mass transfer, resulting in higher yields and purity. azolifesciences.com |

| Process Control | More difficult to control precisely. | Precise control over parameters like temperature, pressure, and residence time. azolifesciences.com |

| Waste Generation | Can generate significant amounts of waste. | Often leads to reduced waste and more sustainable processes. azolifesciences.com |

Synthesis of Key Derivatives and Analogs for Structure-Activity Relationship Studies

The synthesis of derivatives and analogs of this compound is crucial for conducting structure-activity relationship (SAR) studies. These studies help in understanding how modifications to the chemical structure affect the biological activity of the compound, guiding the design of more potent and selective molecules. nih.gov

N-Substituted Piperazine Derivatives

A common strategy for creating analogs is the N-substitution of the piperazine ring. The secondary amine on the piperazine ring of this compound provides a convenient handle for introducing a wide variety of substituents.

General synthetic methods for preparing N-substituted piperazines include:

Nucleophilic Substitution: Reaction of the piperazine nitrogen with alkyl or aryl halides. mdpi.com

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent. mdpi.com

Buchwald-Hartwig and Ullmann-Goldberg Couplings: For the synthesis of N-arylpiperazines. nih.gov

For example, a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine (B1666218) transporter-1 (GlyT-1) were synthesized to explore SAR. Optimization of the benzamide (B126) and central ring components led to the identification of potent inhibitors. researchgate.net Similarly, a series of piperazine ureas were designed and synthesized as fatty acid amide hydrolase (FAAH) inhibitors, with optimization studies leading to compounds with improved potency and pharmacokinetic profiles. nih.gov

Incorporation of Diverse Functional Groups

Introducing diverse functional groups onto the piperazine scaffold or its substituents can significantly impact the compound's properties. For instance, the incorporation of polar groups can enhance aqueous solubility, while lipophilic groups can improve membrane permeability. researchgate.net

Synthetic methodologies allow for the introduction of a wide array of functional groups. For example, radical cyclization reactions mediated by Mn(OAc)₃ have been used to synthesize novel piperazine-containing dihydrofuran compounds. nih.gov This method allows for the formation of complex heterocyclic structures appended to the piperazine ring.

Table 2: Examples of Functional Group Incorporation in Piperazine Derivatives

| Functional Group/Moiety | Synthetic Method | Potential Impact on Activity | Reference |

|---|---|---|---|

| Aryl Groups | Palladium-catalyzed Buchwald-Hartwig amination | Modulation of receptor binding affinity and selectivity. | nih.gov |

| Urea | Reaction with isocyanates or carbamoyl (B1232498) chlorides | Formation of hydrogen bonds with biological targets. | nih.gov |

| Sulfonamides | Reaction with sulfonyl chlorides | Introduction of acidic groups and potential for improved pharmacokinetic properties. | researchgate.net |

| Dihydrofuran | Mn(OAc)₃ mediated radical cyclization | Creation of novel scaffolds with unique three-dimensional shapes. | nih.gov |

Hybrid Compounds with Other Bioactive Moieties

The creation of hybrid compounds, where two or more pharmacophores are combined into a single molecule, is a powerful strategy in drug discovery. nih.gov This approach can lead to molecules with dual modes of action or improved pharmacological profiles. The piperazine moiety is often used as a linker in the design of such hybrid molecules. researchgate.net

For instance, novel hybrid derivatives have been synthesized by combining chalcone (B49325) and N-ethyl-piperazinyl amide functionalities with oleanonic and ursonic acids, resulting in compounds with potent cytotoxic activity against cancer cell lines. nih.gov In another example, a series of 2-(benzimidazol-2-yl)quinoxalines were coupled with N-substituted piperazine moieties to create potent antitumor agents. nih.gov

The synthesis of such hybrids typically involves multi-step sequences where the piperazine core is first functionalized with a linker, which is then coupled to the second bioactive moiety. The choice of linker and the coupling chemistry are critical for the successful synthesis of the target hybrid compound.

Elucidation of Pharmacophoric Requirements for Biological Activities

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For piperazine-based ligands, the core heterocycle and its substituents are critical components of this model.

The piperazine ring serves multiple functions in drug design. It can act as a central scaffold to correctly orient other pharmacophoric groups for optimal interaction with a target macromolecule. mdpi.com Its ability to exist in a stable chair conformation allows substituents on the nitrogen atoms to be positioned in distinct spatial vectors. The nitrogen atoms are crucial, often acting as hydrogen bond acceptors or, when protonated at physiological pH, as hydrogen bond donors and forming ionic interactions. researchgate.net

The importance of the piperazine moiety is frequently demonstrated in comparative studies where its replacement leads to a significant loss of potency. For instance, in some series of anticancer compounds, replacing the piperazine ring with morpholine (B109124) or pyrrolidine (B122466) resulted in a dramatic decrease in antiproliferative activity. nih.gov This highlights that both the structural rigidity and the electronic properties of the two nitrogen atoms are often essential for potent biological effects. nih.gov

The this compound structure features a side chain at the N1 position that significantly influences its pharmacological profile. This side chain can be broken down into three key components: the ethyl linker, the terminal nitrogen atom, and the two isopropyl substituents.

Ethyl Linker: The two-carbon ethyl chain acts as a spacer, providing a specific distance and rotational flexibility between the piperazine core and the terminal tertiary amine. The length of this alkyl linker is often critical; studies on other piperazine derivatives have shown that varying the chain length can significantly alter receptor affinity and activity. nih.gov An optimal distance is required to allow the terminal amine and the piperazine ring to simultaneously engage with their respective binding pockets on a biological target.

Terminal Tertiary Amine: The terminal nitrogen atom, like the piperazine nitrogens, is a basic center. Its presence introduces another potential site for hydrogen bonding or ionic interactions, which can be crucial for anchoring the ligand to its target.

Diisopropyl Substituents: The two bulky and hydrophobic isopropyl groups attached to the terminal nitrogen have a profound impact on selectivity and potency. These groups can engage in van der Waals or hydrophobic interactions within a corresponding hydrophobic pocket of the target protein. nih.gov The steric bulk of the diisopropyl moiety can also confer selectivity by preventing the molecule from binding to off-targets that have smaller binding sites.

Structural modifications to the parent piperazine structure, particularly at the second nitrogen atom (N-4), are a common strategy to modulate activity and selectivity. benthamdirect.com SAR studies have shown that introducing various substituents, from simple alkyl groups to complex aromatic and heterocyclic systems, can fine-tune the biological profile.

For example, in the development of certain anticancer agents, the introduction of a methyl group on the piperazine ring (methylpiperazine) led to derivatives with higher antiproliferative potency. nih.gov Similarly, adding larger aromatic substituents can lead to beneficial interactions. The introduction of benzyl (B1604629) or phenylethyl groups at the nitrogen of a piperazine-linked aminopyridine resulted in better activity, suggesting favorable interactions of these lipophilic groups within a selectivity pocket. researchgate.net

The electronic properties of substituents on an attached phenyl ring also play a critical role. Studies on various piperazine derivatives have revealed that the position of substituents (ortho, meta, or para) can greatly affect activity. nih.gov For instance, ortho-substituted benzene (B151609) derivatives were found to have the greatest impact on activity in one series, while in another, para-substituents were more important than meta-substituents for antiproliferative effects. nih.gov

SAR in Specific Biological Contexts

The general pharmacophoric principles described above translate into specific structure-activity relationships when piperazine derivatives are optimized for a particular biological target, such as those involved in leishmaniasis or cancer.

Leishmaniasis is a parasitic disease targeted by various chemotherapeutic agents. Piperazine and piperidine (B6355638) derivatives have emerged as promising scaffolds for the development of new antileishmanial drugs. nih.gov SAR studies in this area focus on optimizing the structure to maximize potency against the Leishmania parasite while minimizing host cytotoxicity.

In one study, a series of spiro piperidine derivatives were evaluated against Leishmania major. The most active compounds, 8a and 9a , demonstrated potent activity against the amastigote form of the parasite, with IC₅₀ values significantly lower than the standard drug miltefosine. tandfonline.com The SAR indicated that the spiro-piperidine core was crucial for activity. Docking studies suggested that the piperidinyl group forms an attractive ionic interaction with the phosphate (B84403) group of a cofactor in the target enzyme, pteridine (B1203161) reductase 1 (PTR1), while other parts of the molecule, such as benzyl and phenyl groups, engage in hydrophobic and pi-pi stacking interactions. tandfonline.com

| Compound | Leishmania major (Amastigote) IC₅₀ (µM) |

| 8a | 0.89 |

| 9a | 0.50 |

| Miltefosine | 8.08 |

Data sourced from reference tandfonline.com

Another study on structurally diverse phenylpiperazine compounds against Leishmania infantum identified two compounds, F13 and F15 , with potent activity (IC₅₀ < 10 µM) against both promastigote and amastigote forms and a favorable selectivity index. nih.gov This underscores the potential of the substituted piperazine nucleus in generating effective and selective antileishmanial agents. nih.gov

The piperazine moiety is a key component in a multitude of compounds designed as anticancer agents. rsc.orgnih.gov SAR studies have been extensive, revealing several key trends for enhancing antiproliferative activity.

The introduction of a piperazine ring into natural product scaffolds has proven to be a highly effective strategy. For example, modifying ursolic acid (UA) with a 4-fluorobenzyl and piperazine moiety led to compound 20 , which was significantly more potent against HeLa and MKN45 cancer cell lines than the parent compound and the standard drug cisplatin. nih.govtandfonline.com This demonstrates that the piperazine and the attached fluorobenzyl group are crucial anticancer functional groups in this context. nih.govtandfonline.com

| Compound | HeLa IC₅₀ (µM) | MKN45 IC₅₀ (µM) |

| Compound 20 | 2.6 | 2.1 |

| Ursolic Acid (UA) | 15.1 | 16.7 |

| Cisplatin | 15.1 | 2.8 |

Data sourced from references nih.govtandfonline.com

In another series of chalcone-dithiocarbamate hybrids, SAR investigations revealed that substituents on the piperazine unit were critical for their inhibitory activity against the PC3 prostate cancer cell line. tandfonline.com Compound 8 from this series showed an IC₅₀ of 1.05 µM, which was substantially better than the positive control, 5-fluorouracil (B62378) (5-FU). nih.gov

| Compound | PC3 IC₅₀ (µM) |

| Compound 8 | 1.05 |

| 5-Fluorouracil (5-FU) | 29.31 |

Data sourced from references nih.govtandfonline.com

Furthermore, studies on bergenin-1,2,3-triazole hybrids showed that the piperazine-containing compound 40 exhibited potent activity against HeLa and A-549 cells, with potency comparable to the standard drug doxorubicin (B1662922). nih.govtandfonline.com These examples collectively illustrate that the piperazine ring, when appropriately substituted, is a powerful tool for enhancing anticancer efficacy.

Antihistamine and Anti-inflammatory Activity SAR

The piperazine ring is a cornerstone in the development of antihistamine agents, particularly H1 receptor antagonists. researchgate.net SAR studies reveal that the two nitrogen atoms are crucial for activity. For maximum H1 antagonist activity, a tertiary amine is generally required. ebi.ac.uk In many potent antihistamines, one nitrogen of the piperazine ring is substituted with a diarylmethyl group (e.g., in cetirizine (B192768) and hydroxyzine), while the other nitrogen is connected via an alkyl chain to a terminal group.

In a study of novel piperazine derivatives, specific substitutions were shown to yield significant anti-inflammatory and antihistamine effects. For instance, compound PD-1 demonstrated a notable ability to reduce histamine (B1213489) levels, while both PD-1 and PD-2 showed dose-dependent anti-inflammatory activity by inhibiting the production of nitrite (B80452) and tumor necrosis factor-alpha (TNF-α). nih.gov This suggests that modifications on the piperazine scaffold directly impact its interaction with inflammatory pathways and histamine receptors. The hydrophobicity of the side chain attached to the piperazine ring has been identified as a major determinant of H1-antagonistic activity. ebi.ac.uk

| Compound | Activity | Result | Concentration / Condition |

|---|---|---|---|

| PD-1 | Antihistamine | 18.22% reduction in histamine levels | Not specified |

| PD-1 | Anti-inflammatory | 39.42% inhibition of nitrite production | 10 μM |

| 56.97% inhibition of TNF-α generation | 10 μM | ||

| PD-2 | Anti-inflammatory | 33.7% inhibition of nitrite production | 10 μM |

| 44.73% inhibition of TNF-α generation | 10 μM |

Neurological Activity SAR (e.g., 5-HT1A receptors, opioid receptors)

The arylpiperazine moiety is a classic pharmacophore for ligands targeting serotonin (B10506) 5-HT1A receptors. nih.gov The nature of the aryl group and the length of the alkyl chain connecting the piperazine to another molecular fragment are critical for affinity and selectivity. For example, compounds with a (2-methoxyphenyl)piperazine group linked via a propyl chain to bulky terminal groups have shown high affinity for the 5-HT1A receptor.

In the context of opioid receptors, piperazine derivatives have been explored as potent agonists. A series of novel piperazine derivatives demonstrated sub-nanomolar binding and high selectivity as δ-opioid agonists. documentsdelivered.com The SAR studies indicated that modifications to the piperazine ring and its substituents could fine-tune the compound's properties for central nervous system indications.

Furthermore, some piperazine derivatives exhibit dual activity, targeting both histamine and sigma receptors, which are implicated in neurological functions. nih.gov A comparative study of piperazine and piperidine derivatives showed that replacing a piperazine ring with a piperidine ring could dramatically increase affinity for the sigma-1 (σ1) receptor while maintaining high affinity for the histamine H3 receptor. nih.gov This highlights the pivotal role of the specific heterocyclic amine in determining receptor selectivity and polypharmacology.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Compound 13 (1-benzylpiperazine analogue) | 5-HT1A | 3.6 | nih.gov |

| Compound 13 (1-benzylpiperazine analogue) | Sigma | 7.0 | nih.gov |

| Compound 14 (1-cyclohexylpiperazine analogue) | Sigma | 5.3 | nih.gov |

| Compound 4 (piperazine derivative) | hH3R | 3.17 | nih.gov |

| Compound 4 (piperazine derivative) | σ1R | 1531 | nih.gov |

| Compound 5 (piperidine analogue of 4) | hH3R | 7.70 | nih.gov |

| Compound 5 (piperidine analogue of 4) | σ1R | 3.64 | nih.gov |

Conformational Analysis and its Implications for SAR

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its biological activity. For piperazine derivatives, the conformation of the six-membered ring and the orientation of its substituents dictate how the molecule can interact with a biological target.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations can provide insights into the conformational landscape of flexible molecules like this compound and its interactions with biological macromolecules such as receptors or enzymes.

Quantum Chemical Calculations

Quantum chemical (QC) calculations are used to investigate the electronic structure, geometry, and energetic properties of molecules. These methods provide fundamental insights that can inform and rationalize SAR observations. For instance, QC calculations can determine the distribution of electron density and electrostatic potential on the surface of a molecule, which are key factors governing non-covalent interactions with a receptor.

For piperazine-containing systems, QC calculations have been used to obtain accurate force field parameters, such as atomic charges, for use in classical MD simulations. nih.gov This ensures that the simulations are physically realistic. Furthermore, QC methods can be used to calculate the relative energies of different conformations of a molecule, helping to identify the most stable, low-energy shapes that a molecule is likely to adopt. This information is invaluable for pharmacophore modeling and understanding why certain structural modifications lead to enhanced or diminished biological activity.

Biological and Pharmacological Investigations of 1 2 Diisopropylaminoethyl Piperazine

In Vitro Biological Activity Assessments

Antimicrobial Activity (Antibacterial, Antifungal)

There is no publicly available scientific literature detailing the specific antimicrobial, antibacterial, or antifungal activities of the compound 1-(2-Diisopropylaminoethyl)piperazine. While the broader class of piperazine (B1678402) derivatives has been investigated for such properties, studies focused solely on this particular chemical entity are not found in the reviewed scientific databases.

Antioxidant Activity

No specific studies on the antioxidant activity of this compound have been identified in the public domain. Research into the potential radical scavenging or other antioxidant properties of this specific compound has not been published in the available scientific literature.

Anti-inflammatory Pathways and Cytokine Modulation

Investigations into the effects of this compound on anti-inflammatory pathways and the modulation of cytokines have not been reported in the available scientific literature. Consequently, there is no data on its potential to influence inflammatory responses.

Antihistamine Receptor Binding and Efficacy

There is no specific information available in the scientific literature regarding the antihistamine receptor binding affinity or efficacy of this compound. While many piperazine derivatives are known for their H1 receptor antagonist properties, the specific activity of this compound has not been characterized.

Anticancer Mechanisms and Cell Line Studies (e.g., HepG2 cells)

No research has been published on the anticancer mechanisms of this compound or its effects on any cancer cell lines, including HepG2 cells. Therefore, its potential as an anticancer agent remains uninvestigated.

Enzyme Inhibition Studies (e.g., SARS-CoV-2 protease enzyme, acetylcholinesterase)

There are no available studies in the scientific literature that have investigated the enzyme inhibition properties of this compound. Specifically, its potential to inhibit enzymes such as the SARS-CoV-2 protease or acetylcholinesterase has not been a subject of published research.

Receptor Binding Assays

Piperazine derivatives have been extensively studied for their ability to bind to various receptors within the central nervous system and other tissues. This binding affinity is a critical determinant of their pharmacological effects.

Serotonin (B10506) Receptors : The arylpiperazine structure is a common feature in ligands targeting serotonin (5-HT) receptors. mdpi.comscilit.com Derivatives have shown affinity for multiple serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. mdpi.comnih.govnih.gov For instance, certain novel piperazine derivatives have been identified as multi-target ligands with high affinity for dopamine (B1211576) D2, 5-HT1A, and 5-HT2A receptors, which is a desirable profile for antipsychotic agents. nih.gov The interaction with these receptors is crucial for modulating serotonergic neurotransmission, which plays a role in various neurological and psychiatric conditions. researchgate.net The anxiolytic action of the well-known drug buspirone, an arylpiperazine derivative, is attributed to its partial agonist activity at 5-HT1A receptors. mdpi.com

Sigma Receptors : Studies have also explored the interaction of piperazine compounds with sigma receptors. Research into histamine (B1213489) H3 receptor antagonists revealed that many of these compounds, which feature piperazine or piperidine (B6355638) cores, also possess a high affinity for sigma-1 (σ1R) and sigma-2 (σ2R) receptors. nih.gov One study found that replacing a piperidine moiety with a piperazine significantly altered the binding preference, indicating the piperazine ring is a key structural element for sigma receptor activity. nih.gov

Melanocortin Receptors : The piperazine core is a key component in a class of agonists for the melanocortin-4 receptor (MC4R), a target for treating obesity. nih.govmdpi.com Structure-activity relationship studies of (1-aryl-2-piperazinylethyl)piperazines have identified them as inhibitors of the binding between Agouti-related protein (AGRP) and melanocortin receptors. nih.gov The melanocortin 1 receptor (MC1R), which is often overexpressed in melanoma cells, is another target for piperazine-containing compounds. mdpi.com

CXCR4 : The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor involved in various physiological and pathological processes, including cancer metastasis and HIV-1 entry into cells. mdpi.comnih.gov While specific binding data for this compound is not available, the development of molecules that interact with CXCR4 is an active area of research. mdpi.com

| Receptor Family | Specific Receptor Subtype | Role of Piperazine Scaffold | Reference |

|---|---|---|---|

| Serotonin | 5-HT1A, 5-HT2A, 5-HT7 | Core structure for multi-target ligands with antipsychotic potential. | mdpi.comnih.govnih.gov |

| Sigma | σ1, σ2 | Key structural element for dual histamine H3/sigma receptor activity. | nih.gov |

| Melanocortin | MC4R, MC1R | Core structure for receptor agonists and antagonists. | nih.govnih.govmdpi.com |

Radioprotective Effects and DNA Damage Mitigation

A significant area of investigation for piperazine derivatives is their potential as radioprotective agents, which can protect cells and organisms from the harmful effects of ionizing radiation.

Research has focused on novel 1-(2-hydroxyethyl)piperazine derivatives, which are structurally similar to this compound. These compounds have been shown to protect human cells from radiation-induced apoptosis. mdpi.comdoaj.orgnih.gov The mechanism of this protection involves the mitigation of DNA damage, which is a primary cause of cell death following radiation exposure. mdpi.com

In vitro studies using human cell lines demonstrated that certain synthesized piperazine derivatives offer significant radioprotective effects with minimal cytotoxicity. nih.govmedvik.cz The efficacy of these compounds in mitigating DNA damage was quantified using the dicentric chromosome assay (DCA), which measures chromosomal aberrations resulting from radiation exposure. nih.govmedvik.cz Specific derivatives were noted for their ability to reduce the frequency of dicentric chromosomes, indicating a direct role in preserving genomic integrity. nih.gov These findings suggest that the 1-(2-hydroxyethyl)piperazine moiety is a crucial component for this radioprotective activity. mdpi.com

In Vivo Pharmacological Efficacy Studies

Animal Models for Disease States

The therapeutic potential of piperazine derivatives has been evaluated in various animal models of human diseases.

Pneumocystis Pneumonia : Pneumocystis pneumonia (PCP) is a life-threatening infection in immunocompromised individuals. nih.govjci.org Animal models, particularly in rodents, are essential for developing new treatments. nih.govjci.orgcriver.com In an immunosuppressed mouse model of PCP, bisbenzamidine derivatives linked by a 1,4-piperazinediyl moiety were evaluated for their efficacy. nih.gov Several of these piperazine-linked compounds demonstrated marked efficacy against the infection, significantly reducing the fungal burden in the lungs. nih.gov

Alzheimer's Disease : Alzheimer's disease is a neurodegenerative disorder characterized by amyloid plaques and neurofibrillary tangles. nih.govresearchgate.net Transgenic mouse models that replicate these pathologies are widely used in preclinical research. transpharmation.com A multi-effect drug candidate based on a novel N,N'-disubstituted piperazine scaffold was tested in a preclinical mouse model of Alzheimer's. nih.govresearchgate.net The results showed that the compound could reduce both amyloid and Tau pathology and attenuate memory deficits. nih.govresearchgate.net Another study demonstrated that a different piperazine compound exerted neuroprotective effects in a mouse model by activating neuronal store-operated calcium entry. nih.gov

Assessment of Therapeutic Potential and Efficacy in vivo

The in vivo efficacy of piperazine derivatives has been confirmed in multiple therapeutic contexts.

In studies on Alzheimer's disease models, piperazine-based compounds not only reduced the key pathological hallmarks but also preserved memory and prevented cognitive impairment. nih.govresearchgate.net This suggests a significant therapeutic potential for neurodegenerative diseases.

For Pneumocystis pneumonia, in vitro activity of piperazine-linked bisbenzamidines was predictive of in vivo efficacy. nih.gov Compounds that were highly active in vitro significantly decreased the infection and improved survival in the mouse model, highlighting their promise as new anti-Pneumocystis agents. nih.gov

In the context of radioprotection, derivatives of 1-(2-hydroxyethyl)piperazine were tested in mice exposed to whole-body irradiation. mdpi.comdoaj.orgnih.gov One of the lead compounds enhanced the survival of the irradiated mice, demonstrating a tangible radioprotective effect in a whole-organism setting. mdpi.comdoaj.orgnih.gov

| Disease Model | Piperazine Derivative Class | Observed In Vivo Efficacy | Reference |

|---|---|---|---|

| Alzheimer's Disease (Mouse) | N,N'-disubstituted piperazines | Reduced amyloid and Tau pathology; preserved memory. | nih.govresearchgate.net |

| Pneumocystis Pneumonia (Mouse) | Piperazine-linked bisbenzamidines | Marked reduction in fungal burden; increased survival. | nih.gov |

| Radiation Exposure (Mouse) | 1-(2-hydroxyethyl)piperazine derivatives | Enhanced survival after whole-body irradiation. | mdpi.comdoaj.orgnih.gov |

Modulation of Neurobiological Systems

Piperazine derivatives can significantly modulate neurobiological systems, primarily through their interaction with CNS receptors. researchgate.netnih.gov In vivo microdialysis studies in rats have shown that certain substituted piperazine derivatives can alter the release of key neurotransmitters. nih.gov For example, one compound, acting as a 5-HT1A agonist, decreased the extracellular levels of serotonin in the prefrontal cortex. nih.gov Another related compound not only suppressed serotonin release but also increased the levels of dopamine and its metabolites, though this dopaminergic effect appeared to be independent of its action on 5-HT1A and 5-HT2A receptors. nih.gov

Furthermore, in hippocampal slices from a mouse model of Alzheimer's disease, a piperazine compound was shown to restore long-term potentiation, a cellular mechanism underlying learning and memory. nih.gov This effect was linked to the potentiation of TRPC6 channels, demonstrating a direct influence on synaptic plasticity. nih.gov

Mechanistic Studies of Biological Action

The mechanisms underlying the diverse biological effects of piperazine and its derivatives are multifaceted.

The classic anthelmintic action of the parent piperazine compound is achieved by paralyzing parasites. wikipedia.orgnih.gov It acts as a GABA (γ-aminobutyric acid) receptor agonist on the neuromuscular junctions of helminths. patsnap.comdrugbank.com This leads to hyperpolarization of muscle cells, causing flaccid paralysis and allowing the host to expel the worms. patsnap.comdrugbank.com

For the more complex derivatives, the mechanisms are tied to their specific molecular targets:

In Alzheimer's Disease : The therapeutic effects of piperazine hybrids are linked to a multi-target mechanism. In vitro, these compounds were found to reduce the phosphorylation of the Tau protein and inhibit the release of amyloid-beta (Aβ) peptides, the two main pathological drivers of the disease. nih.gov The neuroprotective mechanism of another piperazine derivative was attributed to its ability to potentiate TRPC6 channels, leading to the activation of neuronal store-operated calcium entry in dendritic spines. nih.gov

As Radioprotectors : The radioprotective action of 1-(2-hydroxyethyl)piperazine derivatives stems from their ability to shield cells from radiation-induced apoptosis. mdpi.comnih.gov This is achieved by mitigating the primary molecular lesion caused by ionizing radiation: DNA double-strand breaks. mdpi.com By reducing the level of DNA damage, these compounds help maintain cellular function and survival. nih.gov

In the Central Nervous System : The modulation of neurobiological systems by piperazine derivatives is a direct consequence of their binding to and modulating the activity of CNS receptors. researchgate.netnih.gov As shown in receptor binding and in vivo studies, they can act as agonists or antagonists at serotonin and dopamine receptors, thereby altering neurotransmitter release and downstream signaling pathways. nih.govnih.gov

Cellular and Molecular Pathways Mediated by this compound

The piperazine ring is a key feature in various compounds designed to modulate specific cellular and molecular signaling pathways, particularly in cancer research. Studies on novel piperazine derivatives have demonstrated potent effects on pathways critical for cell proliferation and survival.

For instance, a piperazine-containing compound identified as C505 has been shown to be a potent inhibitor of cancer cell proliferation. nih.gov This compound induces caspase-dependent apoptosis, a form of programmed cell death. nih.govresearchgate.net Mechanistic studies revealed that C505 exerts its anticancer activity by inhibiting multiple critical cancer signaling pathways. nih.govresearchgate.net Western blot analyses showed that treatment with C505 significantly reduced the levels of Src and phosphorylated AKT (p-AKT), which are key proteins in signaling cascades that promote cell growth and prevent apoptosis. nih.gov The compound was also found to down-regulate the PI3K p85beta protein, further confirming its inhibitory effect on the PI3K/AKT pathway. nih.gov In cancers where this pathway is overactive, its inhibition is a primary therapeutic goal. nih.gov

Furthermore, in models of chronic myelogenous leukemia (CML), C505 was effective in reducing the expression of the BCR-ABL fusion kinase, a hallmark of CML. nih.gov These findings suggest that piperazine derivatives can be engineered to target and disrupt specific oncogenic signaling cascades.

Table 1: Effects of a Piperazine Derivative (C505) on Cancer Signaling Pathways

| Signaling Pathway | Key Proteins Affected | Observed Effect | Reference |

|---|---|---|---|

| PI3K/AKT/GSK-3B | PI3K/p85, Phosphorylated AKT (p-AKT) | Significant reduction in protein levels | nih.gov |

| Src Family Kinases | Src | Significant reduction in protein levels | nih.gov |

Investigation of Receptor Agonism/Antagonism

The piperazine scaffold is a common pharmacophore in ligands targeting a wide range of receptors, frequently acting as antagonists. Its structural properties allow it to be incorporated into molecules that can selectively bind to and block the activity of specific receptors, making it a valuable component in the development of therapeutics for neurological and inflammatory conditions. mdpi.com

Research into piperazine-based compounds has identified potent antagonists for several receptor types:

P2X4 Receptor (P2X4R): The P2X4R, a ligand-gated ion channel activated by ATP, is implicated in neuroinflammation and chronic pain. nih.gov A series of piperazine-based antagonists were designed and synthesized, with several compounds demonstrating greater potency than paroxetine, a known P2X4R inhibitor. nih.gov These studies provide a foundation for developing new therapeutics targeting P2X4R-related diseases.

Histamine H3 Receptor (H3R) and Sigma-1 Receptor (σ1R): Piperazine and piperidine derivatives have been developed as dual-target antagonists for H3 and σ1 receptors. nih.gov H3R antagonists are investigated for treating various neurological disorders, while σ1R antagonism has been shown to enhance opioid analgesia. nih.gov The development of compounds that can modulate both receptors simultaneously showcases the versatility of the piperazine structure in creating multi-target ligands.

Table 2: Receptor Antagonism by Piperazine-Based Compounds

| Receptor Target | Therapeutic Area | Role of Piperazine Derivative | Reference |

|---|---|---|---|

| P2X4 Receptor | Neuroinflammation, Chronic Pain, Cancer | Acts as a potent antagonist | nih.gov |

| Histamine H3 Receptor | Neurological Disorders | Acts as an antagonist | nih.gov |

Intracellular Delivery Mechanisms (e.g., endosomal escape for polymeric carriers)

A significant challenge in drug delivery, particularly for biologics like nucleic acids, is ensuring the therapeutic cargo reaches the cell's cytoplasm to exert its effect. researchgate.netrsc.org Many delivery systems, such as polymeric nanoparticles, are taken up by cells via endocytosis, which traps them within membrane-bound vesicles called endosomes. nih.govnih.gov For the therapeutic payload to function, it must escape the endosome before being degraded in the lysosome. This process is known as endosomal escape. rsc.org

The piperazine structure, with its multiple nitrogen atoms, is particularly useful in designing carriers that can facilitate endosomal escape. This is often attributed to the "proton sponge effect". nih.govmonash.edu As the endosome matures, its internal environment becomes more acidic. nih.gov The nitrogen atoms on the piperazine ring can become protonated in this acidic environment, leading to an influx of protons and chloride ions into the endosome. nih.gov This influx increases the osmotic pressure within the vesicle, causing it to swell and eventually rupture, releasing the nanoparticle and its therapeutic cargo into the cytoplasm. nih.govmonash.edu

This principle has been applied in several advanced delivery systems:

Piperazine-derived Lipid Nanoparticles (LNPs): Researchers have developed piperazine-containing ionizable lipids (Pi-Lipids) that can be formulated into LNPs for delivering mRNA. researchgate.netnih.gov These LNPs have shown preferential delivery of mRNA to immune cells in the liver and spleen without the need for specific targeting ligands. researchgate.netnih.gov

PEI-Piperazinyl Nanoparticles: Polyethylenimine (PEI), a cationic polymer known for its gene delivery capabilities, can be crosslinked with piperazinyl linkers to form nanoparticles. rsc.org These engineered nanoparticles exhibit enhanced transfection efficiency for delivering DNA compared to PEI alone, with low toxicity. The activity of these nanoparticle-DNA complexes is notably preserved in the presence of serum, a significant advantage for in vivo applications. rsc.org Intravenous delivery of these complexes in animal models showed the highest gene expression in spleen cells, indicating potential for tissue-specific gene delivery. rsc.org

Table 3: Piperazine-Containing Carriers for Intracellular Delivery

| Carrier Type | Cargo | Proposed Mechanism of Endosomal Escape | Key Finding | Reference |

|---|---|---|---|---|

| Piperazine-derived Lipid Nanoparticles (Pi-Lipids) | mRNA | Protonation of piperazine moiety in acidic endosomes | Preferential delivery to immune cells in vivo | researchgate.netnih.gov |

Computational and Cheminformatics Approaches in 1 2 Diisopropylaminoethyl Piperazine Research

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(2-Diisopropylaminoethyl)piperazine, molecular docking is instrumental in understanding its potential interactions with various protein targets.

Identification of Binding Sites and Modes

Research on piperazine (B1678402) derivatives has shown their potential to interact with a range of biological targets, including receptors and enzymes. nih.govnih.gov Molecular docking studies on analogous compounds have successfully identified putative binding sites and elucidated the specific interactions responsible for their affinity. nih.gov For this compound, docking simulations can be employed to predict how the molecule fits into the binding pockets of proteins of interest. These simulations can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-protein complex. For instance, studies on similar piperazine-containing molecules have highlighted the importance of the piperazine ring's nitrogen atoms in forming crucial hydrogen bonds with amino acid residues like aspartate within a binding site. mdpi.com

A hypothetical docking study of this compound with a target protein might reveal the interactions detailed in the table below.

| Interaction Type | Interacting Moiety of Ligand | Potential Interacting Residues of Protein |

| Hydrogen Bond | Piperazine nitrogen atoms | Asp, Glu, Ser, Thr |

| Hydrophobic | Diisopropyl groups | Val, Leu, Ile, Phe |

| Electrostatic | Protonated piperazine nitrogen | Asp, Glu |

Scoring Functions and Docking Validation

A critical aspect of molecular docking is the use of scoring functions to rank the predicted binding poses of a ligand. nih.govmdpi.com These functions estimate the binding free energy of the ligand-protein complex, with lower scores generally indicating more favorable binding. The accuracy of these predictions is crucial for prioritizing compounds for further experimental testing. researchgate.net

Validation of docking protocols is essential to ensure the reliability of the results. This can be achieved by redocking a known ligand into its corresponding protein structure and comparing the predicted pose with the experimentally determined one. If the root-mean-square deviation (RMSD) between the two poses is low (typically under 2.0 Å), the docking protocol is considered validated and can be used to screen new compounds like this compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. drugdesign.org These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures.

Development of Predictive Models for Biological Activity

QSAR models are built using a dataset of compounds with known biological activities. nih.gov For piperazine derivatives, QSAR studies have been conducted to predict various activities, including antidepressant and anticancer effects. nih.govmdpi.com To develop a predictive model for this compound, a series of analogues would be synthesized and tested for a specific biological activity. The resulting data would then be used to build a QSAR model.

The development of a QSAR model involves several steps, including descriptor calculation, variable selection, model building, and validation. drugdesign.org Machine learning algorithms are often employed to construct these predictive models. researchgate.netarxiv.orgzenodo.org

Descriptor Selection and Model Validation

The selection of appropriate molecular descriptors is a crucial step in QSAR modeling. These descriptors are numerical representations of the chemical and physical properties of a molecule. They can be broadly classified into 1D, 2D, and 3D descriptors. Examples of descriptors that have been found to be important for the activity of piperazine derivatives include those related to molecular shape, electronic properties, and hydrophobicity. nih.govresearchgate.net

Once a QSAR model is built, it must be rigorously validated to ensure its predictive power. nih.gov Internal validation techniques like cross-validation are commonly used. External validation, where the model is used to predict the activity of a set of compounds not used in the model development, provides a more robust assessment of its predictive ability. A statistically significant QSAR model can then be used to predict the biological activity of this compound and to guide the design of new, more potent analogues.

The following table provides examples of molecular descriptors that could be used in a QSAR study of this compound and their potential influence on biological activity.

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) energy | Electron-donating ability, reactivity |

| Steric | Molar Refractivity (MR) | Molecular size and polarizability, binding site fit |

| Hydrophobic | LogP | Membrane permeability, interaction with hydrophobic pockets |

| Topological | Wiener Index | Molecular branching and compactness |

In Silico ADME/Tox Prediction and Analysis (Excluding explicit dosage/administration, focusing on research implications)

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational approach used to assess the pharmacokinetic and toxicological properties of a compound early in the drug discovery process. nih.govfrontiersin.org For this compound, these predictions can provide valuable information for research and development.

Predictive models for ADME/Tox properties are often based on large datasets of experimental data and employ various machine learning and rule-based approaches. researchgate.net These models can predict a wide range of properties, including oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for various toxicities.

The research implications of in silico ADME/Tox predictions for this compound are significant. For example, a prediction of good oral bioavailability might suggest that the compound is a suitable candidate for oral drug development. Conversely, a prediction of potential toxicity could prompt further investigation and chemical modification to mitigate the risk. These in silico assessments help to de-risk the drug discovery process by identifying potential liabilities early on, saving time and resources. nih.gov

Below is a table of hypothetical in silico ADME/Tox predictions for this compound and their research implications.

| ADME/Tox Property | Predicted Value | Research Implication |

| Human Intestinal Absorption | High | Potential for good oral bioavailability. |

| Blood-Brain Barrier Penetration | Low | May be suitable for targeting peripheral tissues. |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions. |

| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity. |

| Mutagenicity | Non-mutagenic | Lower concern for genotoxicity. |

Prediction of Absorption and Distribution Characteristics

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical determinants of its ultimate utility. numberanalytics.com Computational models, such as Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, are widely used to predict these characteristics. numberanalytics.comgithub.com For "this compound," key physicochemical properties that influence its absorption and distribution can be predicted using various software tools. windows.netnih.gov

These predictions are based on the molecule's structural features and include parameters like lipophilicity (logP), aqueous solubility (logS), and the number of hydrogen bond donors and acceptors. nih.gov Such in silico predictions help in the early stages of research by identifying potential liabilities that might hinder a compound's progress. nih.gov

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Implication for Absorption and Distribution |

|---|---|---|

| Molecular Weight | 213.36 g/mol nih.gov | Favorable for oral bioavailability. |

| XLogP3 | 1.2 nih.gov | Indicates moderate lipophilicity, suggesting good membrane permeability. |

| Hydrogen Bond Donors | 1 nih.gov | Contributes to aqueous solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 nih.gov | Influences solubility and potential for forming hydrogen bonds. |

This table is generated based on computational predictions and provides an initial assessment of the compound's likely pharmacokinetic behavior.

Metabolic Stability and Biotransformation Pathways

Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions. In silico tools can predict the sites of metabolism on a molecule, primarily by identifying which atoms are most susceptible to modification by drug-metabolizing enzymes like the Cytochrome P450 (CYP) superfamily. nih.gov

For piperazine-containing compounds, common metabolic pathways include N-dealkylation, oxidation of the piperazine ring, and hydroxylation. nih.govresearchgate.net Computational models can simulate these biotransformations, providing insights into the structures of potential metabolites. researchgate.net This information is valuable for designing analogs with improved metabolic stability. nih.gov

Table 2: Predicted Metabolic Liabilities of this compound

| Predicted Site of Metabolism | Type of Biotransformation | Predicted Metabolite(s) |

|---|---|---|

| Piperazine ring nitrogens | N-dealkylation, N-oxidation | Desethyl-piperazine and piperazine N-oxide derivatives. |

| Diisopropylamino group | N-deisopropylation | Mono-deisopropylated and di-deisopropylated metabolites. |

This table outlines the likely metabolic pathways for the compound based on common biotransformations observed for similar chemical structures.

Toxicity Prediction and Risk Assessment for Research Compounds

Early identification of potential toxicity is a critical step in the evaluation of any new chemical entity. researchgate.net Computational toxicology employs a range of in silico methods to predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and organ-specific toxicities. mdpi.comnih.gov These predictive models are often built using large datasets of known toxic compounds and their chemical structures. scispace.com

For "this compound," various software platforms can be used to flag potential toxicophores—substructural features known to be associated with toxicity. researchgate.net This allows for a preliminary risk assessment before extensive in vitro and in vivo studies are undertaken.

Table 3: In Silico Toxicity Predictions for this compound

| Toxicity Endpoint | Prediction | Confidence Level |

|---|---|---|

| Mutagenicity (Ames test) | Negative | High |

| Carcinogenicity | Low Concern | Moderate |

| Hepatotoxicity | Potential Concern | Low |

This table provides a summary of computationally predicted toxicities. These are preliminary assessments and require experimental validation.

Virtual Screening for Novel this compound Analogs

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govarxiv.org This approach can be either ligand-based or structure-based.

In the context of "this compound," ligand-based virtual screening would involve searching for molecules with similar structural or chemical features. nih.gov Structure-based virtual screening, on the other hand, would require a three-dimensional structure of the target protein, allowing for the docking of potential ligands into the binding site to predict their binding affinity. mdpi.com

High-throughput virtual screening (HTVS) protocols can be designed to combine multiple computational methods, such as pharmacophore modeling and molecular docking, to efficiently screen vast chemical spaces for novel analogs with desired properties. nih.govresearchgate.net The goal is to identify a diverse set of candidate molecules for synthesis and subsequent experimental testing, accelerating the discovery of new research compounds. researchgate.net

Advanced Applications and Emerging Research Areas

Role in Stimuli-Responsive Polymer Systems for Biomedical Applications

Stimuli-responsive polymers, often termed "smart" polymers, are materials that undergo significant, reversible changes in their physical or chemical properties in response to small changes in their external environment. researchgate.netrsc.org These triggers can include pH, temperature, light, or specific biomolecules. researchgate.net The 1-(2-diisopropylaminoethyl)piperazine moiety is particularly useful for creating pH-responsive systems due to the presence of tertiary amine groups that can be protonated or deprotonated depending on the ambient pH.

The core of the pH-responsive behavior of polymers incorporating the this compound structure lies in the protonation of its tertiary amine groups. The diisopropylamino group, in particular, has a specific pKa value (the pH at which it is 50% protonated). In aqueous solutions with a pH below this pKa, the amine group accepts a proton, becoming positively charged. This charge induction leads to electrostatic repulsion between polymer chains and increased interaction with water molecules, causing the polymer to swell or dissolve. monash.edu Conversely, at a pH above the pKa, the amine group is deprotonated and neutral, rendering the polymer hydrophobic and causing it to collapse or aggregate.

This sharp transition is being exploited to design materials for biomedical applications. A well-studied analogue, poly(2-(diisopropylamino)ethyl methacrylate) (PDPA), demonstrates this principle effectively. PDPA has a pKa of around 6.2, making it highly sensitive to the pH changes found in specific biological microenvironments, such as tumor tissues (pH ~6.5-7.2) and endo/lysosomal compartments within cells (pH ~4.5-6.5). rsc.org This allows for the creation of nanoparticles that are stable and hydrophobic at the physiological pH of blood (~7.4) but become hydrophilic and disassemble in the acidic environment of a tumor. monash.edursc.org

By copolymerizing monomers containing the diisopropylaminoethyl group with other monomers like poly(ethylene glycol) (PEG), researchers can fine-tune the disassembly pH of the resulting nanoparticles. monash.edu This tailored response is crucial for developing drug delivery systems that can specifically target diseased tissues while minimizing effects on healthy cells.

The pH-responsive nature of polymers containing the this compound moiety is a key feature in the design of advanced controlled release systems. nih.gov These systems aim to deliver a therapeutic agent to a specific target site at a controlled rate. nih.gov

Nanoparticles formulated from copolymers such as poly(ethylene glycol) methacrylate-co-2-(diisopropylamino)ethyl methacrylate (B99206) (PEGMA-co-DPA) can encapsulate water-insoluble drugs. nih.gov These nanoparticles remain intact in the bloodstream at pH 7.4. However, upon reaching an acidic tumor environment or after being taken up by a cell into an acidic endosome, the polymer protonates. This change from a hydrophobic to a hydrophilic state destabilizes the nanoparticle structure, triggering the rapid release of the encapsulated drug directly at the target site. monash.edunih.gov

Research has demonstrated the efficacy of this approach. For example, nanoparticles loaded with the photosensitizer meso-tetra(hydroxyphenyl)chlorin (m-THPC) showed a significantly faster release rate at pH 5.0 compared to pH 7.0 (58% vs. 10% released within 48 hours, respectively). nih.gov Similarly, nanoparticles loaded with the anticancer drug doxorubicin (B1662922) released over 90% of the drug at pH 5.5 after 36 hours, compared to only 10% at pH 7.4. monash.edu This targeted release mechanism enhances the therapeutic efficacy of the drug while reducing systemic toxicity.

Beyond linear polymers, the this compound functional group can be incorporated into more complex architectures like hyperbranched polymers (HBPs) to create sophisticated nanocarriers. fu-berlin.demdpi.com HBPs are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. mdpi.com Their unique properties, such as high solubility and low viscosity, make them excellent candidates for drug delivery applications. fu-berlin.demdpi.com

When monomers containing the diisopropylaminoethyl and piperazine (B1678402) groups are used to construct HBPs, the resulting nanocarriers possess a high density of pH-responsive units. This leads to a more pronounced and cooperative response to pH changes. These hyperbranched nanocarriers can encapsulate therapeutic molecules within their dendritic structure. fu-berlin.de The pH-triggered conformational change of the polymer can then control the release of the payload.

Furthermore, the piperazine component of the molecule offers additional functionalization sites. The secondary amine on the piperazine ring can be used to attach targeting ligands, imaging agents, or other drug molecules, creating multifunctional nanocarriers capable of targeted delivery, imaging, and therapy simultaneously.

Development of Radiopharmaceuticals for Molecular Imaging

Radiopharmaceuticals are drugs containing a radioactive isotope, used in the field of nuclear medicine for diagnosis and therapy. researchgate.net The piperazine scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery, known for its ability to interact with various neurotransmitter receptors. nih.govnih.gov This has made piperazine derivatives, including structures related to this compound, attractive candidates for the development of radiolabeled ligands for molecular imaging with techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govmdpi.com

The serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor system is a critical target for understanding and diagnosing numerous neurological and psychiatric disorders. bohrium.com Researchers have successfully developed radioligands based on the arylpiperazine structure to image specific serotonin receptor subtypes. Technetium-99m (99mTc) is a commonly used radionuclide for SPECT imaging due to its ideal physical properties, including a 6-hour half-life and 140 keV gamma emission. mdpi.com

Studies have focused on modifying the arylpiperazine core to create stable complexes with 99mTc. For instance, 1-(2-pyridyl)piperazine (B128488) and 1-(2-methoxyphenyl)piperazine (B120316) derivatives have been labeled with 99mTc and evaluated as imaging agents for the 5-HT7 and 5-HT1A receptors, respectively. nih.govbohrium.comresearchgate.netnih.gov These agents have shown the ability to cross the blood-brain barrier and bind to their target receptors with high affinity. researchgate.netnih.gov The diisopropylaminoethyl group in this compound can influence key properties like lipophilicity and basicity, which are critical for brain uptake and receptor interaction.

The following table summarizes key findings from studies on 99mTc-labeled piperazine derivatives for serotonin receptor imaging.

| Radioligand | Target Receptor | Key Findings | Reference |

|---|---|---|---|

| 99mTc(CO)3-labeled 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives | 5-HT7 | High affinity for 5-HT7 receptors (Ki = 26.85-36.67 nM). Showed significant uptake in a tumor model overexpressing the receptor. | researchgate.net |

| 99mTcN-labeled 1-(3-nitropyridin-2-yl)piperazine derivatives | 5-HT7 | Displayed high affinity for 5-HT7 receptors (Ki = 14.85-22.57 nM) and successfully visualized tumors in xenografted mice. | nih.gov |

| 99mTc-DTPA-bis(MPBA) | 5-HT1A | A bivalent ligand showing high selectivity for 5-HT1A receptors over 5-HT2A receptors. Validated as a SPECT imaging agent. | nih.gov |

Radiolabeled ligands that target specific receptors also serve as powerful imaging probes for disease biomarkers. thno.org A biomarker is a measurable indicator of a particular disease state. When a receptor is overexpressed in a specific disease, it becomes a biomarker that can be visualized and quantified using a targeted radiopharmaceutical.

A prominent example is the 5-HT7 receptor, which is overexpressed in Glioblastoma Multiforme (GBM), one of the most aggressive brain tumors. researchgate.netnih.gov This overexpression makes the 5-HT7 receptor a specific biomarker for GBM. Consequently, the 99mTc-labeled piperazine derivatives developed to target this receptor can be used as imaging probes to:

Diagnose and locate tumors: The radiotracer accumulates at the tumor site, allowing for clear visualization via SPECT imaging. researchgate.netnih.gov

Characterize tumors: The intensity of the signal can provide information about the level of receptor expression, which may correlate with tumor aggressiveness.

Monitor treatment response: Changes in receptor expression following therapy can be monitored to assess treatment efficacy.

Similarly, piperazine-based fluorescent probes have been developed to detect other biomarkers, such as biothiols, which are important in various physiological processes and whose dysregulation is linked to diseases like esophageal carcinoma. nih.gov This highlights the versatility of the piperazine scaffold in creating probes for a wide range of disease biomarkers. nih.govrsc.org

Co-crystallization and Solid-State Studies for Drug Discovery

Co-crystallization is a technique used in pharmaceutical sciences to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. This is achieved by forming a new crystalline solid that consists of the API and a co-former molecule held together by non-covalent interactions. Piperazine and its derivatives are often explored as potential co-formers due to their ability to form hydrogen bonds.

However, a thorough review of scientific databases and literature reveals a lack of specific studies focused on the use of This compound as a co-former in co-crystallization for drug discovery. There are no published reports detailing its solid-state characterization in the context of co-crystals with any specific API. Therefore, no data tables on co-crystal formations or their physicochemical properties involving this specific compound can be provided.

Investigation of this compound in Chemical Biology Probes

Chemical biology probes are powerful small molecules used to study biological systems, such as proteins or cellular pathways. The piperazine scaffold is frequently incorporated into the design of such probes, including positron emission tomography (PET) imaging agents and fluorescent probes, due to its favorable pharmacokinetic properties and synthetic tractability.

Despite the broad utility of piperazine derivatives in this field, there is no specific research detailing the investigation or application of This compound in the development of chemical biology probes. Scientific literature does not currently contain examples of probes where this compound is used as a core structure or a synthetic intermediate. Consequently, there are no detailed research findings or data tables to present regarding its use in this specific application.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques (e.g., NMR, IR, MS) for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of "1-(2-Diisopropylaminoethyl)piperazine". These techniques provide detailed information about the compound's atomic composition, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of "this compound". Both ¹H NMR and ¹³C NMR spectra would provide key information for structural confirmation.